molecular formula C3H3N3O3 B1252880 Cyamelide CAS No. 462-02-2

Cyamelide

Cat. No. B1252880
CAS RN: 462-02-2
M. Wt: 129.07 g/mol
InChI Key: SMEDVXJKKOXLCP-UHFFFAOYSA-N
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Description

Cyamelide is a trioxane.

Scientific Research Applications

  • Polymer Research : Cyamelide has been studied in the context of polymer research. Liu, Hatanaka, and Miyasaka (2020) investigated the polymer of isocyanic acid, referred to as cyamelide, and characterized it using various spectroscopic methods and theoretical calculations. They identified cyamelide as a stable polymer of urea, polyuret, with nonbonding flat bands, which has potential applications in designing new types of magnetic materials (Liu, Hatanaka & Miyasaka, 2020).

  • Cytochrome P450 Research : Cyamelide has also been involved in research related to cytochrome P450, a family of enzymes significant in drug metabolism. Research by Purnapatre, Khattar, and Saini (2008) highlighted the use of cytochrome P450 (CYP) enzymes in identifying active or inactive metabolites of therapeutic drugs, including their role in the discovery and development of target-based anticancer drugs. Cyamelide may have implications in this area, particularly in understanding the pharmacokinetics and metabolism of various compounds (Purnapatre, Khattar & Saini, 2008).

  • Drug Delivery Research : In the field of drug delivery, cyclodextrins, a class of compounds related to cyamelides, have been extensively researched. Davis and Brewster (2004) reviewed cyclodextrin-based pharmaceutics, highlighting their role in improving the bioavailability of drugs. Cyclodextrins, like cyamelides, form water-soluble inclusion complexes with small molecules, which is crucial in pharmaceutical applications (Davis & Brewster, 2004).

  • Immunology and Cancer Treatment : Low-dose cyclophosphamide, a compound related to cyamelides, has been used in conjunction with active specific immunotherapy in patients with advanced melanoma and other metastatic cancers. Bass and Mastrangelo (1998) reviewed the use of cyclophosphamide to augment immune responses, indicating the potential of cyamelide-related compounds in immunopotentiation and cancer therapy (Bass & Mastrangelo, 1998).

properties

CAS RN

462-02-2

Molecular Formula

C3H3N3O3

Molecular Weight

129.07 g/mol

IUPAC Name

1,3,5-trioxane-2,4,6-triimine

InChI

InChI=1S/C3H3N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H

InChI Key

SMEDVXJKKOXLCP-UHFFFAOYSA-N

SMILES

C1(=N)OC(=N)OC(=N)O1

Canonical SMILES

C1(=N)OC(=N)OC(=N)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two-three heated moles of ammonia to one mol of heated carbon dioxide, heated at 160 to 210 degree C. is forced through a reactor which has an aqueous solution or oil-water slurry of ammonia and carbon dioxide which is being circulated at 160° to 210° C. and under 2-6000 psi to form ammonium carbamate which when heated lose 1 mol of water thereby producing an aqueous urea. The aqueous urea contains small amounts of ammonia, ammonium carbonate and biuret. The aqueous urea is concentrated and the urea crystalizes out. The urea may be heated to above the boiling point of urea to produce biuret or cyanuric acid and cyamelide. When urea is heated with a small amount of water it condensates to for a partially hydrolyzed urea condensate.
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